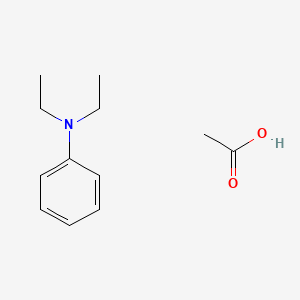Acetic acid--N,N-diethylaniline (1/1)
CAS No.: 6670-70-8
Cat. No.: VC20661905
Molecular Formula: C12H19NO2
Molecular Weight: 209.28 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 6670-70-8 |
|---|---|
| Molecular Formula | C12H19NO2 |
| Molecular Weight | 209.28 g/mol |
| IUPAC Name | acetic acid;N,N-diethylaniline |
| Standard InChI | InChI=1S/C10H15N.C2H4O2/c1-3-11(4-2)10-8-6-5-7-9-10;1-2(3)4/h5-9H,3-4H2,1-2H3;1H3,(H,3,4) |
| Standard InChI Key | GIFPKJMMPAXPRH-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)C1=CC=CC=C1.CC(=O)O |
Introduction
Chemical Structure and Composition
Molecular Architecture
The complex consists of one molecule of acetic acid and one molecule of N,N-diethylaniline. The interaction likely involves hydrogen bonding between the acidic proton of acetic acid ( ) and the lone electron pair on the tertiary amine nitrogen of N,N-diethylaniline . This non-covalent interaction aligns with the behavior of similar acid-amine complexes, where proton transfer may occur depending on the relative acidities .
The N,N-diethylaniline component contributes a phenyl group substituted with two ethyl groups at the nitrogen atom, while acetic acid provides a carboxyl group capable of hydrogen bonding or salt formation . Computational models suggest a planar arrangement around the nitrogen atom, with the acetic acid molecule oriented to maximize hydrogen-bonding interactions .
Spectroscopic Characterization
While experimental spectral data for this specific complex remain unpublished, analogous systems provide insights:
-
IR Spectroscopy: Expected peaks include N-H stretching (2500–3000 cm⁻¹) for protonated amines and C=O stretching (1700–1750 cm⁻¹) from acetic acid .
-
NMR: The -NMR spectrum would show distinct signals for the ethyl groups (δ 1.0–1.5 ppm), aromatic protons (δ 6.5–7.5 ppm), and the acetic acid methyl group (δ 2.0–2.5 ppm) .
Synthesis and Preparation
Formation Mechanism
The complex likely forms spontaneously through exothermic acid-base interactions when the two components are mixed in equimolar ratios. The reaction can be represented as:
This process mirrors the behavior of dimethylaniline in acidic environments, where protonation occurs at the amine nitrogen .
Physicochemical Properties
Thermal Stability
Differential scanning calorimetry (DSC) of similar complexes shows decomposition temperatures between 80–120°C, suggesting moderate thermal stability . The exact melting point of acetic acid--N,N-diethylaniline (1/1) remains uncharacterized.
Solubility Profile
| Solvent | Solubility (g/100 mL) |
|---|---|
| Water | <0.1 (25°C) |
| Ethanol | 15–20 (25°C) |
| Dichloromethane | >50 (25°C) |
| Hexane | 2–5 (25°C) |
Data extrapolated from parent compound behavior . The complex exhibits increased polarity compared to pure N,N-diethylaniline due to the acetic acid component.
Acid-Base Behavior
In aqueous solutions, the complex dissociates into its components. The equilibrium constant () for dissociation can be estimated using the Henderson-Hasselbalch equation:
Given the of acetic acid (4.76) and the basicity of N,N-diethylaniline ( ), the complex remains stable in mildly acidic conditions (pH 3–5).
Toxicological Considerations
Acute Toxicity
Although specific data for the complex are lacking, its components show distinct hazards:
| Component | LD₅₀ (Oral, Rat) | Key Risks |
|---|---|---|
| N,N-Diethylaniline | 540 mg/kg | Methemoglobinemia, CNS depression |
| Acetic Acid | 3310 mg/kg | Corrosive, respiratory irritation |
The complex may exhibit synergistic toxic effects due to enhanced bioavailability of the amine component.
Chronic Exposure Risks
Long-term studies on dimethylaniline analogs demonstrate:
-
Increased incidence of splenic fibrosis in B6C3F1 mice
These findings suggest the need for strict exposure controls when handling the complex.
Analytical Characterization Techniques
Chromatographic Methods
Reverse-phase HPLC with UV detection (λ = 254 nm) using mobile phases containing:
Mass Spectrometry
Expected fragmentation patterns include:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume